1-Methyl-2,4,6-triphenylpyridinium tetrafluoroborate

Electrocatalysis Hydrogen Evolution Reaction Metal-Free Catalysis

Sourcing a specific N-methyl-2,4,6-triphenylpyridinium salt for consistent SET chemistry? Generic pyridinium analogs alter redox pathways and catalytic efficiency. CAS 2355-56-8 is the benchmark N-methyl Katritzky salt with documented record HER activity. - **Electrocatalysis:** kobs = 155.2 s⁻¹ for H2 evolution (highest for metal-free homogeneous catalysts). - **Photoredox:** Reliable alkyl radical precursor for deaminative C-C/C-X bonds under mild visible light. - **Purity:** ≥95% with non-coordinating BF4⁻ counterion; ideal for mechanistic studies and energy materials.

Molecular Formula C24H20BF4N
Molecular Weight 409.2 g/mol
CAS No. 2355-56-8
Cat. No. B15129528
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-2,4,6-triphenylpyridinium tetrafluoroborate
CAS2355-56-8
Molecular FormulaC24H20BF4N
Molecular Weight409.2 g/mol
Structural Identifiers
SMILES[B-](F)(F)(F)F.C[N+]1=C(C=C(C=C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C24H20N.BF4/c1-25-23(20-13-7-3-8-14-20)17-22(19-11-5-2-6-12-19)18-24(25)21-15-9-4-10-16-21;2-1(3,4)5/h2-18H,1H3;/q+1;-1
InChIKeyIAWUFMGKFMBWQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methyl-2,4,6-triphenylpyridinium Tetrafluoroborate: Core Properties & Procurement


1-Methyl-2,4,6-triphenylpyridinium tetrafluoroborate (CAS 2355-56-8) is an organic pyridinium salt belonging to the Katritzky salt family, characterized by a 2,4,6-triphenylpyridinium cation with an N-methyl substituent and a tetrafluoroborate counterion. This compound exhibits a molecular formula of C24H20BF4N and a molecular weight of 409.2 g/mol. Structurally, it features three phenyl rings that provide steric bulk and electronic stabilization to the pyridinium core . The tetrafluoroborate anion is non-coordinating, which preserves the electrophilic character of the pyridinium cation and enhances its utility in single-electron transfer (SET) processes. The compound is commercially available from major chemical suppliers, typically at purities ≥95%, making it accessible for both research and industrial applications .

1-Methyl-2,4,6-triphenylpyridinium Tetrafluoroborate: Substitution Risks & Validation


The 2,4,6-triphenylpyridinium scaffold is highly sensitive to N-substituent variation, with even subtle changes in alkyl group identity profoundly altering redox behavior, reaction mechanism, and catalytic efficiency. For example, N-methyl substitution versus N-phenyl substitution in otherwise identical 2,4,6-triphenylpyridinium salts leads to dramatically different electrocatalytic hydrogen evolution (HER) pathways and kinetics, with the N-methyl derivative exhibiting a record observed rate constant (kobs = 155.2 s⁻¹) while the N-phenyl analog operates via a distinct mechanism with lower efficiency [1]. Similarly, the steric and electronic effects of the N-alkyl group govern whether two-electron reduction proceeds via a single-step or stepwise pathway, directly impacting electrochemical behavior in energy storage and catalysis applications [2]. The tetrafluoroborate counterion, while often considered interchangeable, influences solubility in organic solvents and may affect ion-pairing dynamics in photoredox catalysis compared to other anions (e.g., perchlorate, iodide) [3]. Consequently, substituting 1-methyl-2,4,6-triphenylpyridinium tetrafluoroborate with a generic pyridinium salt or altering its counterion without empirical verification risks altering reaction yields, selectivity, and mechanistic fidelity in both established and emerging synthetic methodologies.

1-Methyl-2,4,6-triphenylpyridinium Tetrafluoroborate: Comparative Performance


N-Methyl vs. N-Phenyl Substitution in Electrocatalytic HER

In a direct head-to-head comparison of N-methyl and N-phenyl substituted 2,4,6-triphenylpyridinium perchlorates for the hydrogen evolution reaction (HER), the N-methyl derivative demonstrated an observed rate constant (kobs) of 155.2 s⁻¹, as determined by foot-of-the-wave analysis (FOWA). This value represents the highest reported kobs among all homogeneous metal-free electrocatalysts for HER [1]. The N-phenyl analog exhibited dramatically different electrocatalytic behavior despite similar structural and electrochemical properties, with the N-methyl substituent uniquely enabling control over the HER mechanism and efficiency via variation of the applied potential [1]. While the study utilized perchlorate salts, the cation structure is identical to that in the tetrafluoroborate salt (CAS 2355-56-8), and the non-coordinating nature of both anions supports the translatability of these findings to procurement and application contexts.

Electrocatalysis Hydrogen Evolution Reaction Metal-Free Catalysis

Steric Control of Two-Electron Reduction Pathway

A comprehensive combined theoretical and experimental study of polyarylpyridiniums, including N-aryl-2,4,6-triphenylpyridiniums (Ar-TP), revealed that these electrophores undergo single-step two-electron reduction due to potential compression originating from a large structural rearrangement involving N(pyridinio) atom pyramidalization [1]. This behavior contrasts sharply with archetypal 4,4'-dipyridinium (methyl viologen), which reduces via two discrete single-electron transfer steps [1]. The study further demonstrated that steric tuning via the N-pyridinio aryl group can switch the reduction from single-step (Ar = Ph, Py, qPy) to stepwise (Ar = Xy, Lu, qLu), providing precise control over redox behavior. Electrochemical measurements show that for Ar = Ph derivatives, the two reduction waves are compressed, whereas for bulkier aryl groups, distinct one-electron steps are observed [1].

Electrochemistry Redox Chemistry Energy Storage

Parallel Charge-Transfer Mechanisms in Photoredox Catalysis

A mechanistic investigation using N-alkyl-2,4,6-triphenylpyridinium salts (Katritzky salts) as alkyl radical precursors in photoredox-catalyzed alkynylation reactions demonstrated that catalysts with electrochemical potentials differing by over 0.5 V could drive the same model reaction to form the identical alkylated alkynyl product in similar yields [1]. Specifically, electron-rich porphyrinoid catalysts operating via a photoinduced electron transfer–hole transfer (PET-HT) mechanism and electron-deficient catalysts operating via a photoinduced hole transfer–electron transfer (PHT-ET) mechanism both achieved comparable conversion efficiencies. This paradigm of mechanism adaptability is enabled by the unique electronic structure of the 2,4,6-triphenylpyridinium cation, which can accept electrons through parallel charge-transfer pathways [1].

Photoredox Catalysis Organic Synthesis Radical Chemistry

Fixed-Charge Derivatization for Ultra-Sensitive Peptide Detection

Derivatization of lysine-containing tryptic peptides with 2,4,6-triphenylpyrylium salt to form 2,4,6-triphenylpyridinium derivatives has been shown to dramatically increase ionization efficiency during electrospray ionization mass spectrometry (ESI-MS) analysis [1]. This fixed-charge tagging strategy enables LC-MS analysis of peptides at attomole levels using multiple reaction monitoring (MRM) mode [2]. The 2,4,6-triphenylpyridinium moiety, which constitutes the core cation of 1-methyl-2,4,6-triphenylpyridinium tetrafluoroborate, imparts a permanent positive charge and hydrophobic character to the analyte, significantly enhancing detection sensitivity compared to underivatized peptides. While the specific N-methyl derivative may not be the direct tagging reagent, the identical chromophoric core demonstrates the intrinsic value of the 2,4,6-triphenylpyridinium scaffold for analytical sensitivity enhancement.

Analytical Chemistry Proteomics Mass Spectrometry

Deaminative C–C and C–X Bond Formation with Katritzky Salts

1-Methyl-2,4,6-triphenylpyridinium tetrafluoroborate belongs to the Katritzky salt family, which has emerged as a privileged class of alkyl radical precursors for photoinduced deaminative functionalization of primary amines [1]. A comprehensive review of the field documents that 2,4,6-triphenylpyridinium salts enable a diverse array of C–C and C–X bond-forming reactions under mild, visible-light-mediated conditions, including alkylation, allylation, arylation, thioetherification, and borylation [1]. The N-methyl variant is particularly notable as it represents the simplest alkyl Katritzky salt and serves as a fundamental building block for preparing more complex N-alkyl derivatives through amine exchange or as a model substrate for method development. The reaction of 2,4,6-triphenylpyrylium tetrafluoroborate with methylamine or methyl iodide constitutes the standard synthetic route to this compound [2], and its commercial availability in high purity (≥95%) facilitates its direct use without requiring in-house synthesis.

Organic Synthesis Late-Stage Functionalization Deaminative Coupling

1-Methyl-2,4,6-triphenylpyridinium Tetrafluoroborate: Validated Application Scenarios


Metal-Free Electrocatalytic Hydrogen Production

Leveraging the N-methyl-2,4,6-triphenylpyridinium cation's exceptional electrocatalytic activity for hydrogen evolution, as evidenced by a kobs of 155.2 s⁻¹—the highest reported among homogeneous metal-free catalysts [1]—this compound (or its perchlorate analog) can be employed in electrochemical cells for sustainable hydrogen generation. The ability to tune the HER mechanism and efficiency by varying the applied potential around E = –0.95 V [2] offers operational flexibility not available with N-phenyl or other N-alkyl derivatives. This application is particularly relevant for academic and industrial laboratories developing cost-effective, platinum-free electrolyzers and fuel cell technologies.

Photoredox Deaminative Functionalization for Late-Stage Diversification

As a foundational Katritzky salt, 1-methyl-2,4,6-triphenylpyridinium tetrafluoroborate serves as a reliable alkyl radical precursor in visible-light-mediated deaminative reactions [1]. Its compatibility with a wide range of photoredox catalysts spanning >0.5 V in redox potential [3] simplifies reaction optimization and enables robust C–C and C–X bond-forming processes under mild conditions. This scenario is ideally suited for medicinal chemistry and natural product synthesis laboratories seeking to functionalize primary amine-containing scaffolds in complex, late-stage settings without resorting to harsh reagents or transition metals.

Single-Step Two-Electron Reduction in Molecular Electronics

The unique ability of N-aryl-2,4,6-triphenylpyridinium electrophores to undergo single-step two-electron reduction via potential compression, in contrast to the stepwise reduction of conventional viologens [1], positions 1-methyl-2,4,6-triphenylpyridinium tetrafluoroborate as a valuable building block for molecular electronic devices, redox-active materials, and multi-electron catalytic cycles. The steric tunability of the reduction pathway through N-substituent selection [1] further underscores the importance of procuring the specific N-methyl derivative rather than generic pyridinium salts, as the steric and electronic properties of the methyl group directly influence the observed electrochemical behavior.

Fixed-Charge Derivatization Standard for Peptide Analysis

The 2,4,6-triphenylpyridinium core enables attomole-level detection of peptides via LC-MS/MS when employed as a fixed-charge ionization tag [1][2]. While the N-methyl derivative is not typically the direct tagging reagent, its availability as a high-purity tetrafluoroborate salt (CAS 2355-56-8) makes it an essential reference standard for analytical chemistry laboratories developing or validating 2,4,6-triphenylpyridinium-based derivatization protocols. Procuring this specific salt ensures accurate method calibration and quality control in proteomics workflows targeting low-abundance biomarkers.

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